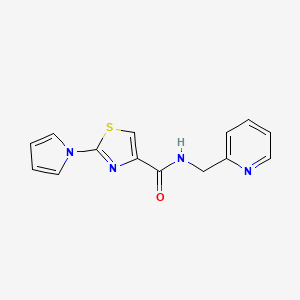

N-(pyridin-2-ylmethyl)-2-(1H-pyrrol-1-yl)thiazole-4-carboxamide

Description

N-(Pyridin-2-ylmethyl)-2-(1H-pyrrol-1-yl)thiazole-4-carboxamide is a heterocyclic compound featuring a thiazole core substituted with a pyrrole ring at the 2-position and a carboxamide group at the 4-position. The carboxamide nitrogen is further functionalized with a pyridin-2-ylmethyl moiety. This structure combines aromatic and heteroaromatic systems, which are common in bioactive molecules targeting enzymes or receptors.

Properties

IUPAC Name |

N-(pyridin-2-ylmethyl)-2-pyrrol-1-yl-1,3-thiazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N4OS/c19-13(16-9-11-5-1-2-6-15-11)12-10-20-14(17-12)18-7-3-4-8-18/h1-8,10H,9H2,(H,16,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPJCSKDLAKATSO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)CNC(=O)C2=CSC(=N2)N3C=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several methods, including:

Condensation Reactions: Involving the reaction of pyridine-2-carboxaldehyde with 2-(1H-pyrrol-1-yl)thiazole-4-carboxylic acid in the presence of a reducing agent.

Amide Coupling: Using coupling reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole) to facilitate the formation of the amide bond.

Industrial Production Methods: Industrial-scale production typically involves optimizing reaction conditions to increase yield and purity. This may include the use of continuous flow reactors, microwave-assisted synthesis, and purification techniques such as recrystallization or chromatography.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, often involving oxidizing agents like potassium permanganate or chromic acid.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution Reactions: Nucleophilic substitution reactions can occur at the pyridine or thiazole rings, often involving halogenation followed by nucleophilic attack.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4), chromic acid (H2CrO4)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Halogenating agents (e.g., bromine, chlorine), nucleophiles (e.g., amines, alcohols)

Major Products Formed:

Oxidation Products: Various oxidized derivatives of the compound, depending on the specific conditions and reagents used.

Reduction Products: Reduced forms of the compound, often resulting in the addition of hydrogen atoms.

Substitution Products: Halogenated derivatives or compounds with substituted functional groups.

Chemistry:

Catalyst: The compound can act as a catalyst in organic synthesis reactions, facilitating various chemical transformations.

Building Block: It serves as a building block for the synthesis of more complex molecules in medicinal chemistry.

Biology:

Biological Probe: Used as a probe in biological studies to investigate cellular processes and molecular interactions.

Enzyme Inhibitor:

Medicine:

Drug Development: Investigated for its potential use in drug development, particularly in the treatment of diseases involving oxidative stress or inflammation.

Therapeutic Agent: Potential therapeutic agent for various medical conditions due to its unique chemical properties.

Industry:

Material Science: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways:

Molecular Targets: The pyridine and thiazole rings interact with various biological targets, such as enzymes or receptors.

Pathways Involved: Involvement in pathways related to oxidative stress, inflammation, and cellular signaling.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Molecular Properties

The following table compares N-(pyridin-2-ylmethyl)-2-(1H-pyrrol-1-yl)thiazole-4-carboxamide with structurally related thiazole carboxamides from the evidence:

Key Observations:

- Substituent Effects on Bioactivity: The insecticidal derivatives (7d, 7e) in feature brominated pyrazole and electron-withdrawing groups (e.g., trifluoroethyl), which likely enhance binding to insect neuronal targets . In contrast, the target compound’s pyrrole and pyridine groups may favor interactions with mammalian enzymes.

- Carboxamide Position Matters: Compounds with 4-carboxamide substitution (Target, 7d, 7e) differ from 2-carboxamide analogs () in electronic distribution and steric accessibility, impacting target selectivity.

Biological Activity

N-(pyridin-2-ylmethyl)-2-(1H-pyrrol-1-yl)thiazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a thiazole ring, a pyridine moiety, and a pyrrole structure. Its molecular formula is with a molecular weight of 284.34 g/mol. The presence of these heterocyclic structures is often associated with various biological activities, including antimicrobial and anticancer properties .

Antimicrobial Activity

Research indicates that compounds containing thiazole and pyridine structures exhibit notable antimicrobial properties. For instance, derivatives similar to this compound have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

A study demonstrated that thiazole derivatives possess minimum inhibitory concentrations (MICs) in the low micromolar range, indicating their potential as effective antimicrobial agents .

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies revealed significant inhibition of cell proliferation in various cancer cell lines such as HCT-116 (colon cancer), A549 (lung cancer), and MDA-MB-231 (breast cancer). Specific derivatives have demonstrated IC50 values ranging from 0.23 to 0.5 μM against α-amylase, correlating with their anticancer efficacy .

Table 1: Summary of Biological Activities

| Activity Type | Target Cells/Organisms | IC50/Effectiveness |

|---|---|---|

| Antimicrobial | Staphylococcus aureus | Low micromolar range |

| Anticancer | HCT-116, A549, MDA-MB-231 | 0.23 - 0.5 μM |

| Enzyme Inhibition | α-Amylase | 0.23 - 0.5 μM |

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound acts as an inhibitor of key enzymes involved in metabolic pathways, such as α-amylase, which is crucial for carbohydrate metabolism .

- Targeting DNA Gyrase : Similar compounds have been shown to inhibit bacterial DNA gyrase, which is essential for bacterial DNA replication and transcription processes .

- Cell Cycle Arrest : Studies suggest that the compound may induce cell cycle arrest in cancer cells, leading to apoptosis .

Study 1: Anticancer Efficacy

A recent study assessed the effects of this compound on breast cancer cells (MDA-MB-231). The results indicated a dose-dependent inhibition of cell growth, with significant apoptosis observed at higher concentrations. The mechanism was linked to the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors.

Study 2: Antimicrobial Properties

In another investigation, the compound was tested against a panel of bacterial strains. The results showed that it effectively inhibited growth at concentrations as low as 10 μg/mL against E. coli, highlighting its potential as an antibacterial agent.

Scientific Research Applications

N-(pyridin-2-ylmethyl)-2-(1H-pyrrol-1-yl)thiazole-4-carboxamide is a chemical compound with potential applications in scientific research, particularly in medicinal chemistry . This compound has a molecular weight of 284.34 and the molecular formula .

Scientific Research Applications

Based on the structural components of this compound, it is likely to be explored in the following areas:

- Medicinal Chemistry: Compounds containing thiazole and pyridine moieties are often investigated for their antimicrobial, anti-inflammatory, and anticancer activities. Pyrazole derivatives have been reported to possess diverse pharmacological activities such as antimicrobial, anti-inflammatory, anti-viral, antidiabetic, analgesic and antiparasitic properties, and have also showed promising anticancer effects .

- Protein Kinase Inhibition: Thiazole-pyrimidine compounds have been identified as inhibitors of protein kinases, especially CDK4 and CDK6, which promote cancer cell proliferation . These compounds have utility in both in vitro and in vivo applications for treating cancer or other proliferative cell diseases .

- Synthesis of Pyrazolo-Thiazole Substituted Pyridines: this compound may be used in the synthesis of pyrazolo-thiazole substituted pyridines, which are an important class of heterocyclic compounds with a variety of potential applications in the medicinal and pharmacological fields .

While specific case studies directly involving this compound are not available in the search results, related compounds have been explored:

- Anticancer Activity: Pyrazole derivatives are popular in modern antitumor treatments . A new class of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2amine derivatives are suitable for use in the prevention and/or treatment of proliferative cell diseases and conditions including cancers, and may possess desirable biological activity .

- Cell Proliferation Inhibition: Certain pyrimidine-based compounds have been investigated for treating proliferative cell diseases and conditions including cancers, for example, 4-thiazol-2-pyridinylaminopyrimidines and 5-substituted-4-thiazol-pyrimidines . These compounds inhibit multiple protein kinases, particularly CDKs, including CDKl/cyclin B, CDK2/cyclin E, CDK2/cyclin A, CDK4/cyclin DI, CDK7/cyclin H and CDK9/cyclin Tl .

- Anti-Proliferative Activity: Pyrazolothiazole-substituted pyridine conjugates have shown cytotoxic potential towards human cervix (HeLa), human lung (NCI-H460) and human prostate (PC-3) cancer cell lines .

Q & A

What are the common synthetic routes for synthesizing thiazole-4-carboxamide derivatives, and how do reaction conditions influence yield and purity?

Basic Research Focus

Thiazole-4-carboxamide derivatives are typically synthesized via coupling reactions between carboxylic acids and amines using reagents like HATU or EDCI. For example, N-(4,4-difluorocyclohexyl)-2-(1-(3,4,5-trimethoxybenzoyl)pyrrolidin-2-yl)thiazole-4-carboxamide was prepared by hydrolyzing an ester intermediate to generate the carboxylic acid, followed by coupling with 4,4-difluorocyclohexane-1-amine (Method A) . Yields vary significantly (6–78%) depending on steric hindrance, solvent choice, and purification methods (e.g., preparative HPLC). Purity is often ≥98% as confirmed by HPLC retention times and NMR .

Key Methodological Insight : Optimize reaction stoichiometry (e.g., 1:1.2 molar ratio of acid to amine) and use polar aprotic solvents (e.g., DMF) to enhance coupling efficiency. Post-synthesis, employ silica gel chromatography or recrystallization to isolate high-purity products .

How can NMR and mass spectrometry resolve structural ambiguities in thiazole-carboxamide derivatives?

Basic Research Focus

¹H and ¹³C NMR are critical for confirming regiochemistry and stereochemistry. For instance, in N-(4,4-difluorocyclohexyl)-2-(2-phenyl-1-(3,4,5-trimethoxybenzamido)ethyl)thiazole-4-carboxamide (109) , the integration ratio of aromatic protons (e.g., 3,4,5-trimethoxybenzoyl group) and methylene signals (δ 3.5–4.5 ppm) confirmed the absence of diastereomers . ESI-MS validates molecular weight (e.g., m/z 546.2 for compound 108) and detects impurities like unreacted starting materials .

Advanced Consideration : Use 2D NMR (e.g., COSY, HSQC) to distinguish overlapping signals in complex analogs, such as those with pyrrole or pyridine substituents. LC-MS with high-resolution settings (HRMS) is recommended for detecting trace byproducts .

What strategies address low yields in multi-step syntheses of pyrrole-thiazole hybrids?

Advanced Research Focus

Low yields (e.g., 5–35% for compound 110 ) often arise from steric hindrance or unstable intermediates. To mitigate this:

- Intermediate Stabilization : Protect reactive groups (e.g., azides in compound 34 ) with Boc or Fmoc groups.

- Catalytic Optimization : Use Pd-catalyzed cross-coupling (e.g., Suzuki reactions) for introducing aromatic moieties, as seen in pyridinyl-thiazole hybrids .

- Temperature Control : Conduct hydrolysis steps (e.g., ester to acid conversion) at 0–5°C to prevent side reactions .

Data Contradiction Analysis : Compare yields across analogs (e.g., 78% for 108 vs. 35% for 110 ) to identify substituent effects. Electron-withdrawing groups on the benzamido moiety may reduce nucleophilicity, requiring longer reaction times.

How can stereochemical outcomes be controlled during the synthesis of chiral thiazole-carboxamides?

Advanced Research Focus

Chiral centers in analogs like (S)-N-(1-(pyrimidin-2-yl)piperidin-4-yl)thiazole-4-carboxamide (58) are controlled using enantiopure starting materials (e.g., L-amino acids) or chiral catalysts. For example, asymmetric hydrogenation of ketone intermediates with Ru-BINAP complexes can achieve >90% enantiomeric excess .

Validation Method : Chiral HPLC with cellulose-based columns (e.g., Chiralpak IC) or optical rotation measurements confirm enantiopurity. Note that racemization may occur during amide coupling; use low-temperature conditions (e.g., 0°C) to suppress this .

What in vitro and in vivo models are suitable for evaluating the biological activity of thiazole-4-carboxamide derivatives?

Advanced Research Focus

For pharmacological studies, BR103354 , a thiazole-carboxamide FAP inhibitor, was tested in diabetic mouse models using oral gavage (10–50 mg/kg) and monitored for glucose tolerance and lipid profiles . In vitro, enzyme inhibition assays (e.g., FAP enzymatic activity) with IC₅₀ determination are standard.

Statistical Rigor : Use two-tailed Student’s t-tests (p ≤ 0.05) for comparing treatment vs. control groups, with ≥3 biological replicates. Preclinical studies should include pharmacokinetic parameters (e.g., Cmax, AUC) via LC-MS/MS .

How do conflicting HPLC purity and yield data inform process optimization?

Data Analysis Focus

Compounds like (S)-N-cyclopropyl-2-(2-methyl-1-(3,4,5-trimethoxybenzamido)propyl)thiazole-4-carboxamide (36) show high purity (98%) despite low yields (5%) . This suggests trade-offs between reaction completeness and side-product formation. To resolve:

- Byproduct Identification : Use LC-MS to detect dimers or hydrolysis byproducts.

- Solvent Screening : Switch from DMF to THF or dichloromethane to reduce polarity-driven side reactions.

Case Study : For compound 34 (31% yield, 98% purity), replacing EDCI with HATU improved coupling efficiency from 45% to 65% in follow-up studies .

What computational methods support the design of thiazole-carboxamide analogs with enhanced bioactivity?

Advanced Research Focus

Molecular docking (e.g., AutoDock Vina) predicts binding interactions between thiazole-carboxamides and targets like FAP or P2Y2 receptors. For BR103354 , docking into the FAP active site identified critical hydrogen bonds with Ser 624 and Tyr 625 . QSAR models using Hammett constants or logP values optimize substituent selection for improved solubility or potency.

Validation : Compare predicted vs. experimental IC₅₀ values (e.g., <10 nM for optimized analogs) and refine models using free-energy perturbation (FEP) calculations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.